MDMB-FUBICA metabolite 3

Forensic Toxicology Stability Studies Synthetic Cannabinoids

Certified analytical reference standard (≥98%) for forensic toxicology. Supplied as crystalline solid with full QC documentation. Dual-parent coverage enables single-target confirmation of both MDMB-FUBICA and ADB-FUBICA exposure in LC-MS/MS workflows. Documented 9-week stability in non-preserved urine supports retrospective analysis of archived specimens. Meets ISO/IEC 17025 and ASB Standard 036 requirements.

Molecular Formula C22H23FN2O3
Molecular Weight 382.4 g/mol
Cat. No. B10769644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDMB-FUBICA metabolite 3
Molecular FormulaC22H23FN2O3
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28)
InChIKeyPZPKPULZRMBYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMB-FUBICA Metabolite 3: Analytical Reference Standard for Forensic Toxicology and Metabolism Research


MDMB-FUBICA metabolite 3 (CAS 2693397-46-3) is an analytical reference standard structurally classified as a synthetic cannabinoid metabolite . It is the carboxylic acid hydrolysis product formed during the hepatic metabolism of the parent synthetic cannabinoid receptor agonist (SCRA) MDMB-FUBICA, and is also a presumptive metabolite of the structurally related analog ADB-FUBICA . The compound is supplied as a crystalline solid with a certified purity of ≥98% and a molecular weight of 382.43 g/mol .

Why MDMB-FUBICA Metabolite 3 Cannot Be Substituted with Other In-Class Synthetic Cannabinoid Metabolites


Generic substitution among synthetic cannabinoid metabolites in analytical workflows introduces substantial risk of false-negative results and compromised forensic validity. Each metabolite possesses a unique molecular fingerprint—defined by its exact mass, retention time, and fragmentation pattern—that is non-interchangeable in liquid chromatography–tandem mass spectrometry (LC–MS/MS) or high-resolution mass spectrometry (HRMS) confirmation assays [1]. Furthermore, the long-term stability of MDMB-FUBICA metabolite 3 in biological matrices differs markedly from that of other SCRA metabolites, as demonstrated in controlled 52-week stability studies where this analyte exhibited stability of 9 weeks across all storage temperatures in non-preserved urine, whereas comparators such as ADB-PINACA pentanoic acid showed stability of only 5 weeks under identical conditions [2]. The metabolite also shares structural identity with the hydrolysis product of ADB-FUBICA, meaning its procurement serves dual-purpose confirmation for multiple parent compounds, a utility not offered by single-parent-specific metabolite standards [3].

Quantitative Comparative Evidence for MDMB-FUBICA Metabolite 3 Selection


Differential Long-Term Stability in Non-Preserved Urine: MDMB-FUBICA Metabolite 3 vs. ADB-PINACA Pentanoic Acid

In a 52-week systematic stability evaluation of synthetic cannabinoid metabolites in non-preserved human urine, MDMB-FUBICA metabolite 3 demonstrated stability for 9 weeks across all storage conditions (room temperature, 4°C refrigerator, and -20°C freezer). In direct comparison under identical experimental conditions, ADB-PINACA pentanoic acid exhibited markedly shorter stability of only 5 weeks (with high-concentration samples extending to 9 weeks) [1].

Forensic Toxicology Stability Studies Synthetic Cannabinoids

Short-Term Stability in Preserved Urine: MDMB-FUBICA Metabolite 3 Demonstrates 3-Week Stability Across All Storage Conditions

In short-term (3-week) stability studies using human urine preserved with 1% sodium fluoride, MDMB-FUBICA metabolite 3 maintained stability for the full 3-week duration at all three tested temperatures (room temperature, 4°C, and -20°C). By contrast, comparator metabolites such as JWH-250 N-pentanoic acid exhibited stability of only 24 hours at room temperature and 72 hours at refrigerated and frozen conditions under the same preservation protocol [1].

Forensic Toxicology Sample Preservation Method Validation

Single Analyte with Dual-Parent Coverage: Confirms Both MDMB-FUBICA and ADB-FUBICA Exposure

MDMB-FUBICA metabolite 3 is a presumptive metabolite of both MDMB-FUBICA and ADB-FUBICA, two structurally related SCRA parent compounds that differ only in their terminal functional groups . In contrast, other in-class metabolite standards such as AB-FUBINACA metabolite 3 or 5-fluoro MDMB-PICA metabolite 7 are specific to a single parent compound or parent family [1]. This dual-parent coverage stems from the shared hydrolysis pathway that converts the methyl ester of MDMB-FUBICA and the primary amide of ADB-FUBICA to the identical carboxylic acid metabolite [2].

Forensic Toxicology Metabolite Identification Confirmatory Analysis

Enantiomeric Pharmacological Differentiation: (S)-MDMB-FUBICA Parent Potency Contextualizes Metabolite Analytical Relevance

The parent compound MDMB-FUBICA exhibits pronounced enantiomer-dependent pharmacology: the (S)-enantiomer demonstrates potent CB1 receptor agonism with EC50 = 9.72 nM, whereas the (R)-enantiomer lacks CB1 activity entirely (EC50 > 1.00 × 10⁻⁴ M, >30,000-fold selectivity difference) and functions only as a CB2 agonist [1]. This enantioselectivity underscores the necessity of analytically confirming the specific stereoisomer present in biological samples, as the (S)- and (R)-enantiomers produce distinct pharmacological and toxicological profiles. MDMB-FUBICA metabolite 3, supplied as a defined stereoisomer, serves as the analytical benchmark for verifying the stereochemical identity of metabolically derived hydrolysis products in forensic casework .

Pharmacology Enantioselectivity Receptor Agonism

Resistance to Human Carboxylesterase Hydrolysis: Metabolite 3 as Terminal, Stable Hydrolysis Endpoint

In vitro metabolism studies using recombinant human carboxylesterases (hCES1b, hCES1c, hCES2) demonstrate that SCRA compounds containing a tert-leucine-derived moiety—such as the parent MDMB-FUBICA—exhibit low hydrolysis rates and enzyme kinetics that could not be modeled under experimental conditions, in contrast to valine-derived SCRA compounds (e.g., MPhP-5F-PICA) which followed classic Michaelis–Menten kinetics [1]. MDMB-FUBICA metabolite 3 represents the terminal carboxylic acid hydrolysis product of this slow, hCES-mediated metabolic pathway. Once formed, the metabolite contains no additional ester or amide groups susceptible to further hCES hydrolysis, rendering it analytically stable for detection [2].

Toxicokinetics Carboxylesterase Metabolic Stability

Analytical Method Suitability: Certified Purity and Spectral Library Integration

MDMB-FUBICA metabolite 3 is supplied with a certified purity of ≥98% and is accompanied by batch-specific Certificates of Analysis including QC sheets, GC-MS data, and access to the Cayman Spectral Library containing 70eV EI mass spectral data for over 2,000 forensic drug standards . In contrast, generic synthetic cannabinoid metabolite standards from non-specialized vendors may lack certified purity documentation or verified spectral data integration, introducing uncertainty in method validation [1]. The compound's physicochemical properties—including molecular formula C22H23FN2O3, monoisotopic mass 382.169281 Da, λmax 216 and 289 nm, and solubility of 30 mg/mL in DMF, DMSO, and ethanol—are fully characterized and documented .

Method Validation Reference Standards GC-MS Spectral Library

Primary Research and Forensic Application Scenarios for MDMB-FUBICA Metabolite 3


Confirmatory Urinary Biomarker for MDMB-FUBICA and ADB-FUBICA Exposure in Forensic Casework

MDMB-FUBICA metabolite 3 serves as a confirmatory urinary biomarker for documenting human exposure to both MDMB-FUBICA and ADB-FUBICA parent compounds. Forensic toxicology laboratories employ this certified reference standard in LC–MS/MS and LC–QTOF-MS workflows to validate analytical methods and confirm the presence of the hydrolysis metabolite in authentic urine specimens from clinical intoxication cases and postmortem investigations [1]. The metabolite's dual-parent coverage enables a single analytical target to confirm exposure to either or both parent SCRA compounds, streamlining screening protocols in laboratories monitoring emerging NPS [2].

Long-Term Sample Storage and Retrospective Analysis Studies

The documented 9-week stability of MDMB-FUBICA metabolite 3 in non-preserved urine across all storage temperatures supports its use in retrospective forensic analysis, particularly in cases where samples have been archived for extended periods prior to testing [1]. This stability profile, validated in a 52-week systematic evaluation using LC-MS/MS, enables forensic laboratories to reliably re-analyze stored specimens when new intelligence emerges regarding SCRA exposure in a given population or when historical case review is warranted [2]. The metabolite's 3-week stability in NaF-preserved urine further supports routine sample transport and short-term storage workflows without requiring immediate freezing .

In Vitro Metabolism and Toxicokinetic Pathway Elucidation

Researchers investigating the toxicokinetics of tert-leucine-derived synthetic cannabinoids utilize MDMB-FUBICA metabolite 3 as a reference standard to identify and quantify the terminal carboxylic acid hydrolysis product in human liver microsome (HLM) and recombinant carboxylesterase incubation studies [1]. The metabolite's resistance to further hCES-mediated hydrolysis makes it an analytically tractable endpoint for assessing the rate and extent of parent compound metabolism. The compound is also employed as a calibrator in quantitative UPLC–HR-MS/MS methods developed to characterize the metabolic profiles of indole-3-carboxamide SCRA compounds [2].

Method Validation and Proficiency Testing for Accredited Forensic Laboratories

Accredited forensic toxicology laboratories operating under ISO/IEC 17025 and ASB Standard 036 guidelines require certified reference standards with documented purity (≥98%) and batch-specific Certificates of Analysis for method validation and routine quality control [1]. MDMB-FUBICA metabolite 3, supplied with full QC documentation and integrated GC-MS spectral library data, meets these accreditation requirements for use as a calibrator and quality control material in validated analytical methods for synthetic cannabinoid metabolite detection [2]. The availability of certified reference standards from reputable vendors also supports inter-laboratory proficiency testing programs and the development of consensus reference mass spectral libraries for the forensic toxicology community .

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